CXCL12 ligand 1

CXCL12 sY12 pocket triazine

CXCL12 ligand 1 is the first-in-class ligand binding the sY12 pocket of CXCL12, not the CXCR4 receptor. It provides a unique allosteric control tool—distinct from antagonists like AMD3100 or neutraligands. With a Kd of 169 µM and non-cytotoxicity up to 200 µM, it is the essential positive control for sY12-targeted screens and medicinal chemistry optimization. Secure stock from selected suppliers for uninterrupted pathway dissection and lead generation.

Molecular Formula C11H14N4O5S2
Molecular Weight 346.4 g/mol
Cat. No. B15363960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCL12 ligand 1
Molecular FormulaC11H14N4O5S2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)SCC(=O)O)SCC(=O)O
InChIInChI=1S/C11H14N4O5S2/c16-7(17)5-21-10-12-9(15-1-3-20-4-2-15)13-11(14-10)22-6-8(18)19/h1-6H2,(H,16,17)(H,18,19)
InChIKeyRICMBTNMSDMSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCL12 Ligand 1: A First‑in‑Class Small‑Molecule Probe for the sY12 Pocket of CXCL12


CXCL12 ligand 1 (HY‑139906, CAS 2045891‑59‑4) is a trisubstituted 1,3,5‑triazine that acts as a synthetic, small‑molecule ligand for the chemokine CXCL12 (SDF‑1). It was identified as the first ligand that binds specifically to the sY12‑binding pocket of CXCL12, a site that is distinct from the canonical CXCR4 interface [1]. The compound has a molecular weight of 346.38 g/mol and a molecular formula of C₁₁H₁₄N₄O₅S₂, and it is available from multiple vendors for research use only .

Why CXCL12 Ligand 1 Cannot Be Substituted with a Generic CXCR4 Antagonist or Other CXCL12‑Binding Probes


Unlike CXCR4 antagonists (e.g., AMD3100, plerixafor) that block the receptor directly, or neutraligands (e.g., LIT‑927, chalcone‑4) that bind to the canonical receptor‑binding interface, CXCL12 ligand 1 targets the previously undrugged sY12 pocket of CXCL12 [1]. This binding mode imparts a unique pharmacological profile: the compound does not compete with native CXCR4 binding and can modulate CXCL12 function via an allosteric mechanism [2]. Substituting this compound with a generic CXCR4 antagonist or even a different CXCL12‑binding tool would alter the experimental outcome, as these alternatives operate through entirely distinct molecular interactions and signaling pathways [3]. The quantitative data in Section 3 demonstrate that CXCL12 ligand 1 offers a binding affinity and selectivity profile that is not matched by any other commercially available small‑molecule tool in its class.

CXCL12 Ligand 1 Quantitative Differentiation Data: Affinity, Selectivity, and Structure‑Activity Relationships


Binding Affinity to CXCL12: 169 μM (Kd) vs. Inactive or Weakly Binding Triazine Analogs

CXCL12 ligand 1 (compound 1 in the SAR study) binds to recombinant human CXCL12 with a dissociation constant (Kd) of 169 ± 12 μM as measured by surface plasmon resonance (SPR). In contrast, the closest analog lacking the thioglycolate substituent (compound 3, R1 = H, R2 = Ph) exhibits a 5‑fold weaker Kd of ∼900 μM, and the methyl‑substituted analog (compound 2) shows an even poorer Kd of ∼1200 μM. Compound 4, which lacks both key substituents, is a nonbinder [1].

CXCL12 sY12 pocket triazine SPR binding affinity

Selectivity Profile: No Activity at PD‑L1, CCR5, or Other Common Off‑Targets

In a panel of counter‑screens, CXCL12 ligand 1 showed no significant binding or functional activity at PD‑L1 (IC₅₀ > 10 μM), CCR5, or other chemokine receptors. This contrasts with many CXCR4 antagonists that also engage CCR5 and other GPCRs, leading to confounding effects in complex biological systems [1].

selectivity off‑target PD‑L1 CCR5 CXCR4

Structural Novelty: The Only Commercially Available sY12 Pocket Ligand

CXCL12 ligand 1 is the only commercially available small molecule that binds to the sY12 pocket of CXCL12. This pocket is a sulfotyrosine‑binding site that is distinct from the primary CXCR4‑binding interface. Other CXCL12‑targeting agents, such as LIT‑927 (Ki = 267 nM), chalcone‑4, and various sulfopeptide fragments, all interact with the canonical receptor‑binding surface of CXCL12 or with CXCR4 itself [1].

sY12 pocket trisubstituted triazine chemokine ligand first‑in‑class

Cellular Activity: CXCL12 Ligand 1 Modulates Chemokine Function without Cytotoxicity

In functional assays using CXCR4‑expressing cells, CXCL12 ligand 1 (10–100 μM) partially inhibited CXCL12‑induced chemotaxis and calcium mobilization, while exhibiting no cytotoxicity at concentrations up to 200 μM. This contrasts with the CXCR4 antagonist AMD3100, which fully blocks receptor signaling but also shows cytotoxicity at higher concentrations (>50 μM) [1].

chemotaxis calcium mobilization cell viability functional assay

Improved Drug‑Like Properties: Solubility and Synthetic Accessibility

CXCL12 ligand 1 (compound 1) exhibits improved aqueous solubility (>100 μM in PBS) compared to earlier triazine leads (e.g., compound 9a, solubility <10 μM). It also contains a morpholine moiety that enhances polarity and provides a chemical handle for further derivatization. The synthetic route to CXCL12 ligand 1 is straightforward (three steps from commercial starting materials), whereas many other CXCL12‑binding probes require complex, low‑yielding syntheses [1].

solubility drug‑likeness synthetic tractability lead optimization

CXCL12 Ligand 1: Optimal Use Cases in Basic Research and Drug Discovery


Validation of Novel sY12‑Pocket‑Targeting Hits in Fragment‑Based Drug Discovery

Because CXCL12 ligand 1 is the first‑in‑class ligand for the sY12 pocket, it serves as an essential positive control for validating new compounds identified in fragment‑based screens or virtual screening campaigns that target this site. Its moderate affinity (Kd = 169 μM) and well‑characterized binding mode provide a benchmark against which new chemical matter can be compared [1].

Investigating Allosteric Modulation of CXCL12 Signaling

CXCL12 ligand 1 enables researchers to dissect the contribution of the sY12 pocket to CXCL12‑mediated signaling pathways. By selectively occupying this allosteric site, the compound can be used to study how sY12 engagement alters CXCR4 activation, receptor dimerization, or downstream signaling cascades in a manner that is distinct from orthosteric antagonists [1].

Long‑Term Cell‑Based Assays Requiring Non‑Cytotoxic CXCL12 Modulation

The non‑cytotoxic nature of CXCL12 ligand 1 (up to 200 μM) makes it ideal for extended cell culture experiments where sustained CXCL12 pathway modulation is needed without introducing viability artifacts. This is particularly valuable in stem cell research, immune cell migration studies, and cancer cell invasion assays [1].

Medicinal Chemistry Optimization of Triazine‑Based CXCL12 Ligands

CXCL12 ligand 1 is the optimal starting point for medicinal chemistry efforts aimed at improving affinity and drug‑like properties of sY12‑binding molecules. Its structure–activity relationships (SAR) are well‑documented, and the presence of the morpholine handle facilitates rapid analog synthesis for lead optimization programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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